molecular formula C8H11N3O6 B1663090 6-Azauridine CAS No. 54-25-1

6-Azauridine

Cat. No.: B1663090
CAS No.: 54-25-1
M. Wt: 245.19 g/mol
InChI Key: WYXSYVWAUAUWLD-SHUUEZRQSA-N
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Description

Azauridine, also known as 6-azauridine, is a purine nucleoside analogue with significant antitumor and antiviral properties. It has been studied extensively for its potential in treating various cancers and viral infections. Azauridine works by inhibiting DNA synthesis and inducing apoptosis in malignant cells .

Mechanism of Action

Target of Action

6-Azauridine (6-AZA) is a synthetic triazine analogue of uridine . It primarily targets uridine monophosphate synthase (UMPS) , a key enzyme in the pyrimidine biosynthesis pathway . It also interacts with other cellular targets such as AMPK and p53 .

Mode of Action

6-AZA inhibits de novo pyrimidine synthesis and DNA synthesis . It is converted intracellularly into mono, di, and triphosphate derivatives, which incorporate into RNA and inhibit protein synthesis . The compound’s interaction with AMPK and p53 triggers autophagy-mediated cell death .

Biochemical Pathways

6-AZA affects the pyrimidine biosynthesis pathway by inhibiting UMPS . This results in reduced formation of cellular nucleic acids . Additionally, 6-AZA activates autophagic flux through the activation of lysosomal function . The relationship between autophagy and cell death is dependent on cellular context, and both excessive and reduced levels of autophagy contribute to cell death .

Pharmacokinetics

It is known that 6-aza is a prodrug . Upon conversion to 6-aza-UMP, it inhibits UMPS . More studies are needed to fully understand the ADME properties of 6-AZA and their impact on its bioavailability.

Result of Action

6-AZA exhibits both antitumor and antiviral activities . It induces autophagy-mediated cell death in various human cancer cells . In some cells, 6-AZA treatment induces apoptosis, while in others it results in cell cycle arrest . The cytotoxicity associated with 6-AZA treatment could be linearly correlated to the degree of autophagy-mediated cell death .

Action Environment

For instance, the cellular context can influence the relationship between autophagy and cell death . More research is needed to understand how environmental factors influence the action, efficacy, and stability of 6-AZA.

Biochemical Analysis

Biochemical Properties

6-Azauridine plays a significant role in biochemical reactions by inhibiting the enzyme uridine monophosphate synthase (UMPS). This inhibition disrupts the pyrimidine biosynthesis pathway, leading to a decrease in cellular nucleic acid levels . Additionally, this compound interacts with various enzymes and proteins, including polymerases, which are essential for RNA synthesis. The compound’s triphosphate form is poorly tolerated by polymerases, but modifications such as conjugating a thiophene ring can enhance its incorporation into RNA constructs .

Cellular Effects

This compound induces autophagy-mediated cell death in various human cancer cells through a p53- and AMPK-dependent pathway . It activates autophagic flux by enhancing lysosomal function, leading to cytotoxicity in cancer cells. The compound also causes cell cycle arrest and apoptosis, depending on the cellular context . These effects highlight its potential as an antitumor agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the pyrimidine de novo synthesis pathway. It is converted to 6-aza-UMP, which inhibits UMPS, leading to a reduction in pyrimidine nucleotide levels . This inhibition disrupts nucleic acid metabolism, resulting in cytotoxicity and cell death. Additionally, this compound’s antitumor activity is mediated by autophagy and apoptosis pathways, involving key regulators such as p53 and AMPK .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be stable and can be incorporated into RNA constructs for biochemical assays . Long-term studies have shown that this compound can produce rapid and measurable clinical effects, particularly in leukemia

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it has low toxicity and is well-tolerated at therapeutic doses . High doses can cause toxic effects, including adverse reactions in certain conditions such as rheumatoid arthritis . The compound’s efficacy and safety profile need to be carefully evaluated in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in the purine salvage pathway, where it acts as an inhibitor of purine-phosphoribosyltransferase . This inhibition affects the metabolism of purine nucleotides, leading to alterations in metabolic flux and nucleotide levels. The compound’s role in pyrimidine metabolism also contributes to its antitumor and antiviral activities.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Studies have shown that the uncharged form of this compound is efficiently transported into human lymphoblastoid cells . This transport mechanism is crucial for its cellular uptake and subsequent biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be incorporated into RNA constructs, where it localizes to specific subcellular compartments . This localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles, enhancing its efficacy in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azauridine can be synthesized through several methods. One common synthetic route involves the reaction of uridine with hydrazine to form 6-azauridine. The reaction typically occurs under mild conditions, with the use of solvents such as water or ethanol. The process involves the following steps:

    Formation of Hydrazone: Uridine reacts with hydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of azuridine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Azauridine undergoes several types of chemical reactions, including:

    Oxidation: Azauridine can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert azuridine into its reduced forms.

    Substitution: Nucleophilic substitution reactions can modify the azuridine molecule by replacing specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium azide and thiols are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Azauridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes, including DNA synthesis and apoptosis.

    Medicine: Investigated for its potential in treating cancers, viral infections, and other diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Azauridine is unique among purine nucleoside analogues due to its specific mechanism of action and broad spectrum of activity. Similar compounds include:

    Fluorouracil: Another nucleoside analogue used in cancer treatment.

    Cytarabine: A nucleoside analogue with antiviral and anticancer properties.

    Gemcitabine: Known for its use in chemotherapy.

Compared to these compounds, azuridine has distinct advantages in terms of its specific targeting of DNA synthesis enzymes and its ability to induce apoptosis in a wide range of malignant cells .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16)/t3-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXSYVWAUAUWLD-SHUUEZRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960091
Record name 5-Hydroxy-2-pentofuranosyl-1,2,4-triazin-3(2H)-one
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Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in water
Record name SID8139884
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 6-AZAURIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

6-Azauridine (AzUrd) is a broad-spectrum antimetabolite that inhibits both DNA and RNA virus multiplication. Prior work indicated that several AzUrd-sensitive viruses induced an increase in the level of uridine kinase, and this might explain the selective activity of AzUrd on such viruses. Present studies compared AzUrd sensitive and resistant viruses with respect to their orotic acid pathways by labeling cells with [14C]-orotic acid during the latent period of viral infection. No differences were detected by this method with either vaccinia, Newcastle disease, or vesicular stomatitis viruses. AzUrd inhibits transport of orotic acid into the cell by 30%, while incorporation of orotic acid into cellular RNA is inhibited by 50% (taking into consideration the 30% already noted) when the highest concentration of antimetabolite is used. This suggests that, in addition to blocking orotidylic acid decarboxylase, AzUrd may act on some other site (sites) of action in the inhibition of virus multiplication., ... pyrazofurin and 6-azauridine, two nucleoside analogues that are assumed to interfere with OMP decarboxylase, another enzyme involved in the biosynthesis of pyrimidine ribonucleotides, potentiate the cytocidal activity of Ce-Cyd., Azacitidine is readily deaminated to azauridine and further degraded. It is incorporated into DNA and alters gene expression. ... Azacitidine causes hypomethylation of DNA both in vivo and in vitro.
Record name 6-AZAURIDINE
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Color/Form

Crystals from ether, ethanol

CAS No.

54-25-1
Record name 6-Azauridine
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Record name 6-Azauridine
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Record name 5-Hydroxy-2-pentofuranosyl-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(β-D-ribofuranosyl)-1,2,4-triazine-3,5-diol
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Record name 6-AZAURIDINE
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Record name 6-AZAURIDINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

158 °C
Record name 6-AZAURIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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